N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethoxy and fluorophenyl groups, as well as a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethoxy and fluorophenyl groups, followed by the formation of the carboxamide functional group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide include other pyrazole derivatives with different substituents. Examples include:
- N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-4-28-18-12-24(14-7-5-13(21)6-8-14)23-19(18)20(25)22-16-11-15(26-2)9-10-17(16)27-3/h5-12H,4H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHYRVXSAMGPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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